4-[2-(Piperidin-4-yl)ethyl]phenol
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Overview
Description
4-[2-(Piperidin-4-yl)ethyl]phenol is an organic compound with the molecular formula C13H19NO It is a derivative of phenol and piperidine, featuring a phenolic hydroxyl group and a piperidine ring connected by an ethyl chain
Mechanism of Action
Target of Action
Phenol, a related compound, is known to be active against a wide range of microorganisms, including some fungi and viruses . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry .
Mode of Action
Phenol is a potent proteolytic agent. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Biochemical Pathways
Phenolic compounds are secondary natural metabolites arising biogenetically from either the shikimate/phenylpropanoid pathway, which directly provides phenylpropanoids, or the “polyketide” acetate/malonate pathway, which can produce simple phenols .
Result of Action
Phenol has been used to disinfect skin and to relieve itching . Piperidine derivatives have been evaluated for potential treatment of HIV .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, the degradation product of alkylphenol polyethoxylates, 4-tert-Octylphenol, is detectable in all environmental compartments such as water, air, and soil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Piperidin-4-yl)ethyl]phenol typically involves the reaction of 4-piperidone with phenol in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process can be carried out using a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Piperidin-4-yl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Piperidine derivatives.
Substitution: Nitro, sulfonyl, and halogenated phenolic compounds.
Scientific Research Applications
4-[2-(Piperidin-4-yl)ethyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Piperidin-4-yl)ethyl]morpholine
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- Bilastine
Uniqueness
4-[2-(Piperidin-4-yl)ethyl]phenol is unique due to its combination of a phenolic hydroxyl group and a piperidine ring. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
4-(2-piperidin-4-ylethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h3-6,12,14-15H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEAPHOMOYPGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501359-58-6 |
Source
|
Record name | 4-[2-(piperidin-4-yl)ethyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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